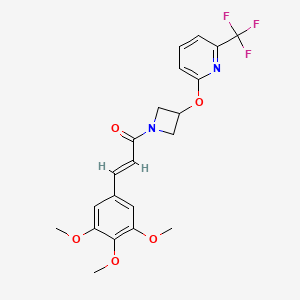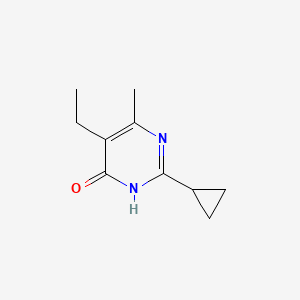![molecular formula C27H24N4O2S B2942938 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide CAS No. 1173747-32-4](/img/structure/B2942938.png)
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Compounds
A study by Shiau et al. (1989) discusses the reactions of 2-aminothiobenzamide with isocyanates leading to the synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds. This research highlights a methodological approach to generate derivatives with potential biological activities (Shiau, Chern, Tien, & Liu, 1989).
Antitumor Activity
Al-Suwaidan et al. (2013) designed and synthesized derivatives of 2-mercapto-3-phenethylquinazoline, evaluating their in-vitro antitumor activity. Their findings demonstrate significant antitumor efficacy, suggesting the potential for these compounds in cancer therapy (Al-Suwaidan, Alanazi, Abdel-Aziz, Mohamed, & El-Azab, 2013).
Antihypertensive Agents
Chern et al. (1993) synthesized a series of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as alpha 1-adrenoceptor antagonists, showcasing their potential as antihypertensive agents. This study provides insights into the structural activity relationships and the therapeutic potential of these compounds (Chern, Tao, Yen, Lu, Shiau, Lai, Chien, & Chan, 1993).
Antimicrobial and Antioxidant Properties
Kumar et al. (2011) explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. This research underscores the broad spectrum of biological activities that these compounds can possess, including potent inhibitory action against bacterial strains and significant antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).
Synthesis and Evaluation of Novel Derivatives for Antitumor Activity
Mohamed et al. (2016) discussed the synthesis and biological evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, highlighting the extensive-spectrum antitumor efficiency of certain compounds. This study further emphasizes the potential therapeutic applications of quinazolinone derivatives in oncology (Mohamed, Ayyad, Shawer, Abdel-Aziz, & El-Azab, 2016).
Mecanismo De Acción
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the activation of downstream effectors like AKT, thereby disrupting cell proliferation and survival pathways . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, resulting in a more relaxed chromatin structure and altered gene expression .
Biochemical Pathways
The inhibition of PI3K disrupts the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, survival, and growth . On the other hand, HDAC inhibition affects the acetylation status of histones, thereby influencing the transcription of various genes involved in cell cycle regulation, differentiation, and apoptosis .
Result of Action
The dual inhibition of PI3K and HDAC by this compound leads to a disruption in cell proliferation and survival pathways, as well as alterations in gene expression . This can result in cell cycle arrest, induction of apoptosis, and reduced tumor growth . Therefore, this compound has potential therapeutic applications in cancer treatment .
Propiedades
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-18(25(32)28-17-16-19-10-4-2-5-11-19)34-27-29-22-15-9-8-14-21(22)24-30-23(26(33)31(24)27)20-12-6-3-7-13-20/h2-15,18,23H,16-17H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGFKJWYNKKQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2942856.png)
![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2942857.png)
![1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2942858.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2942862.png)



![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)


